![molecular formula C14H13FN2O4S B2900715 3-[(2,5-Dimethylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine CAS No. 2418677-13-9](/img/structure/B2900715.png)
3-[(2,5-Dimethylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine
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Overview
Description
3-[(2,5-Dimethylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is commonly referred to as DFSP and has shown promising results in preclinical studies as a potent inhibitor of several enzymes and receptors.
Mechanism of Action
DFSP exerts its pharmacological effects by inhibiting the activity of several enzymes and receptors involved in various disease processes. For example, DFSP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. DFSP has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is involved in cognitive function.
Biochemical and Physiological Effects:
DFSP has been shown to have several biochemical and physiological effects in preclinical studies. For example, DFSP has been shown to reduce inflammation and oxidative stress in animal models of arthritis and neurodegenerative disorders. DFSP has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
DFSP has several advantages as a research tool, including its high potency, selectivity, and relatively low toxicity. However, DFSP also has some limitations, including its solubility and stability, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research involving DFSP. One potential area of research is the development of new formulations of DFSP that improve its solubility and stability, making it easier to use in various experimental settings. Another potential area of research is the identification of new targets for DFSP, which could expand its potential applications in various disease processes. Finally, further preclinical and clinical studies are needed to fully elucidate the safety and efficacy of DFSP as a potential therapeutic agent.
Synthesis Methods
The synthesis of DFSP involves several steps, including the reaction of 2,5-dimethylphenyl isocyanate with 5-fluoropyridine-2-sulfonyl chloride in the presence of a base, followed by purification of the resulting product using column chromatography. The yield of the synthesis process is typically high, and the purity of the final product can be verified using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
DFSP has been extensively studied for its potential applications in various scientific fields. In medicine, DFSP has shown promising results as an inhibitor of several enzymes and receptors involved in various disease processes such as cancer, inflammation, and neurodegenerative disorders. DFSP has also been studied for its potential use as an antimicrobial agent in agriculture and as a catalyst in materials science.
properties
IUPAC Name |
3-[(2,5-dimethylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4S/c1-9-3-4-10(2)13(5-9)17-14(18)11-6-12(8-16-7-11)21-22(15,19)20/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRPUKDULUPERV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,5-Dimethylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine |
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